Spiro[3.5]nonan-6-one: A Comprehensive Technical Guide for Advanced Research
Spiro[3.5]nonan-6-one: A Comprehensive Technical Guide for Advanced Research
Introduction: The Architectural Allure of Spirocycles in Modern Chemistry
In the landscape of contemporary chemical research, particularly within drug discovery and materials science, the demand for novel molecular architectures with precisely defined three-dimensional topographies is insatiable. Spirocyclic systems, characterized by two rings sharing a single common atom, have emerged as a compelling structural motif. Their inherent rigidity and unique spatial arrangement of functional groups offer a powerful platform for engineering novel molecular interactions. This guide provides an in-depth technical exploration of Spiro[3.5]nonan-6-one (CAS 74064-35-0), a representative member of the spiroketone family, intended for researchers, scientists, and professionals in drug development.
The spiro[3.5]nonane framework, consisting of a cyclobutane ring fused to a cyclohexane ring at a quaternary carbon, imparts a distinct conformational rigidity that can be advantageous in the design of selective bioactive molecules. The placement of a ketone functionality at the 6-position of this scaffold offers a versatile handle for a wide array of chemical transformations, making Spiro[3.5]nonan-6-one a valuable building block in synthetic chemistry. This guide will delve into the core chemical properties, synthesis, reactivity, and potential applications of this intriguing molecule, providing a foundational understanding for its utilization in advanced research endeavors.
Core Chemical and Physical Properties
A thorough understanding of the fundamental physicochemical properties of Spiro[3.5]nonan-6-one is paramount for its effective use in synthesis and molecular design. While there are some discrepancies in the reported literature, the following table summarizes the most consistently cited properties.
| Property | Value | Source(s) |
| CAS Number | 74064-35-0 | [1][2] |
| Molecular Formula | C₉H₁₄O | [1][2][3] |
| Molecular Weight | 138.21 g/mol | [1][2][3] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | ~145-147 °C at 760 mmHg | [1] |
| Solubility | Moderately soluble in common organic solvents (e.g., diethyl ether, chloroform); limited water solubility. | [1] |
| Storage | Store in tightly sealed containers at room temperature, protected from light and moisture. | [1] |
Note on Discrepancies: Some sources report a molecular weight of 156.24 g/mol , which is inconsistent with the molecular formula C₉H₁₄O. The value of 138.21 g/mol is the correct calculated molecular weight. Similarly, boiling point values may vary based on experimental conditions and purity.
Spectroscopic Characterization: A Window into Molecular Structure
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to be complex due to the presence of multiple methylene groups in different chemical environments. The protons on the cyclobutane ring would likely appear as a set of multiplets in the upfield region. The protons on the cyclohexane ring, particularly those alpha to the carbonyl group, would be deshielded and appear further downfield.
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would be expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The carbonyl carbon would be the most deshielded, appearing significantly downfield (typically in the range of 200-220 ppm). The spiro carbon, being a quaternary center, would likely have a weak signal. The remaining methylene carbons of the cyclobutane and cyclohexane rings would appear in the upfield aliphatic region.
Infrared (IR) Spectroscopy (Predicted): The most prominent feature in the IR spectrum would be a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically observed in the range of 1700-1725 cm⁻¹. The spectrum would also exhibit C-H stretching vibrations for the sp³ hybridized carbons just below 3000 cm⁻¹ and C-H bending vibrations at lower wavenumbers.
Mass Spectrometry (Predicted): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 138. The fragmentation pattern would likely involve cleavage of the rings, with characteristic losses of small neutral molecules such as CO, C₂H₄, and C₃H₆.
Synthesis of Spiro[3.5]nonan-6-one: Constructing the Spirocyclic Core
Another potential synthetic avenue is the intramolecular cyclization of a functionalized cyclobutane or cyclohexane precursor. For instance, the intramolecular Friedel-Crafts acylation of a suitably substituted cyclobutylacetic acid derivative could, in principle, lead to the formation of the spiro[3.5]nonan-6-one core.
A generalized experimental workflow for a potential synthetic approach is outlined below. This is a conceptual protocol and would require optimization and validation in a laboratory setting.
Conceptual Synthetic Protocol: [2+2] Cycloaddition Approach
Objective: To synthesize Spiro[3.5]nonan-6-one from a suitable ketene precursor and methylenecyclohexane.
Step 1: Generation of the Ketene
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To a solution of a suitable acyl chloride (e.g., chloroacetyl chloride) in an inert solvent such as diethyl ether, add a non-nucleophilic base (e.g., triethylamine) dropwise at a low temperature (e.g., 0 °C).
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The in-situ generated ketene is highly reactive and should be used immediately in the next step.
Step 2: [2+2] Cycloaddition
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To the solution containing the freshly generated ketene, add a solution of methylenecyclohexane in the same solvent.
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Allow the reaction to stir at room temperature, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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Upon completion, quench the reaction with a suitable reagent (e.g., water or a dilute acid).
Step 3: Work-up and Purification
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Extract the product into an organic solvent.
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Wash the organic layer with brine and dry over an anhydrous salt (e.g., Na₂SO₄).
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Concentrate the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired Spiro[3.5]nonan-6-one.
Caption: Conceptual workflow for the synthesis of Spiro[3.5]nonan-6-one.
Chemical Reactivity: The Role of the Ketone and Spirocyclic Strain
The reactivity of Spiro[3.5]nonan-6-one is primarily dictated by the ketone functional group, with potential modulation by the strained cyclobutane ring.
Reactions of the Carbonyl Group: The ketone in Spiro[3.5]nonan-6-one is susceptible to a variety of nucleophilic addition reactions, which are characteristic of carbonyl compounds. These include:
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Reduction: The ketone can be reduced to the corresponding alcohol, spiro[3.5]nonan-6-ol, using common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
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Wittig Reaction: Reaction with phosphorus ylides can be used to convert the carbonyl group into a carbon-carbon double bond, providing a route to various alkene derivatives.
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Grignard and Organolithium Reactions: Addition of organometallic reagents will lead to the formation of tertiary alcohols.
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Reductive Amination: In the presence of an amine and a reducing agent, the ketone can be converted into the corresponding amine, a valuable transformation in the synthesis of bioactive molecules.
Influence of the Spirocyclic System: The presence of the spiro-fused cyclobutane ring introduces a degree of ring strain. This strain can influence the reactivity of the adjacent cyclohexane ring and the ketone. For instance, the hybridization change at the carbonyl carbon from sp² to sp³ upon nucleophilic addition might be affected by the steric and electronic properties of the spirocyclic system. The rigid conformation of the spiro[3.5]nonane skeleton can also lead to stereoselective reactions, where reagents preferentially attack from the less sterically hindered face of the molecule.
Applications in Research and Development
While specific, documented applications of Spiro[3.5]nonan-6-one are limited in the public literature, its structural features make it a highly attractive building block for various fields of research.
Medicinal Chemistry: The spiro[3.5]nonane scaffold is of significant interest in drug discovery due to its three-dimensional nature, which can lead to improved pharmacological properties such as enhanced potency and selectivity.[4] Derivatives of the spiro[3.5]nonane core have been investigated for a range of biological activities. For example, aza-analogs of spiro[3.5]nonane have shown promise as agonists for G-protein coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes.[5] The rigid spirocyclic framework can orient substituents in well-defined vectors, facilitating optimal interactions with biological targets. Spiro[3.5]nonan-6-one serves as a key starting material for accessing a library of derivatives for screening in various disease models.
Materials Science: The unique and rigid structure of spirocycles can be exploited in the design of novel materials. For instance, chiral spirocyclic ligands derived from spiroketones can be used in asymmetric catalysis.[1] The defined stereochemistry of these ligands can lead to high enantioselectivity in a variety of chemical transformations.
Agrochemicals: Spirocyclic structures are also found in some agrochemicals. The spiro[3.5]nonane scaffold can be used to develop novel herbicides and fungicides with potentially improved efficacy and selectivity.[1]
Caption: Potential research applications of Spiro[3.5]nonan-6-one.
Safety and Handling
Spiro[3.5]nonan-6-one is a chemical compound that should be handled with appropriate safety precautions in a laboratory setting. According to available safety data, it is a combustible liquid and may cause skin, eye, and respiratory irritation.[2]
Recommended Handling Procedures:
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Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.
In case of exposure, seek immediate medical attention and refer to the material safety data sheet (MSDS) for detailed first-aid measures.
Conclusion and Future Outlook
Spiro[3.5]nonan-6-one represents a fascinating and underexplored building block in the vast landscape of organic chemistry. Its unique three-dimensional structure, coupled with the versatile reactivity of the ketone functional group, makes it a valuable precursor for the synthesis of a wide range of novel molecules. While the publicly available data on this specific isomer is currently limited, the broader interest in spirocyclic systems for drug discovery and materials science suggests that Spiro[3.5]nonan-6-one and its derivatives hold significant potential for future research. This technical guide has aimed to provide a comprehensive overview of its known properties and to extrapolate its potential based on established chemical principles, thereby serving as a valuable resource for scientists and researchers poised to explore the exciting chemistry of this spirocyclic ketone.
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